3-(1-(tert-Butoxycarbonyl)-5-(methoxycarbonyl)pyrrolidin-3-yl)propanoic acid

Description

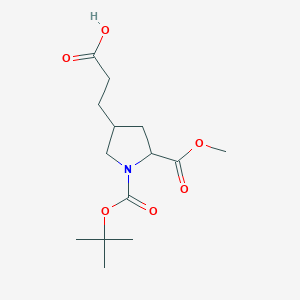

This compound is a pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) group at position 1, a methoxycarbonyl group at position 5, and a propanoic acid chain attached to position 3 of the pyrrolidine ring (Fig. 1). Its molecular formula is C₁₄H₂₃NO₆ (MW: 301.34 g/mol) . The Boc group serves as a protective moiety for amines, while the methoxycarbonyl and propanoic acid groups enhance polarity, influencing solubility and reactivity. This compound is primarily used as a synthetic intermediate in pharmaceutical chemistry, particularly in peptide synthesis and drug design .

Properties

IUPAC Name |

3-[5-methoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO6/c1-14(2,3)21-13(19)15-8-9(5-6-11(16)17)7-10(15)12(18)20-4/h9-10H,5-8H2,1-4H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMFRPSRYHGETSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1822533-03-8 | |

| Record name | 3-{1-[(tert-butoxy)carbonyl]-5-(methoxycarbonyl)pyrrolidin-3-yl}propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(tert-Butoxycarbonyl)-5-(methoxycarbonyl)pyrrolidin-3-yl)propanoic acid typically involves multi-step organic reactions. One common approach is to start with a pyrrolidine derivative and introduce the tert-butoxycarbonyl (Boc) protecting group using tert-butyl chloroformate in the presence of a base such as triethylamine. The methoxycarbonyl group can be introduced via esterification reactions using methanol and a suitable acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(1-(tert-Butoxycarbonyl)-5-(methoxycarbonyl)pyrrolidin-3-yl)propanoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, using nucleophiles such as amines or alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(1-(tert-Butoxycarbonyl)-5-(methoxycarbonyl)pyrrolidin-3-yl)propanoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

Medicine: Explored for its potential as a building block in the development of new pharmaceuticals.

Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 3-(1-(tert-Butoxycarbonyl)-5-(methoxycarbonyl)pyrrolidin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The tert-butoxycarbonyl group can act as a protecting group, preventing unwanted reactions at certain sites of the molecule during synthetic processes. The methoxycarbonyl group can participate in esterification and hydrolysis reactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Comparison with Structural Analogues

Positional Isomers and Pyrrolidine Derivatives

Compound A : (3S,5S)-1-(tert-Butoxycarbonyl)-5-(methoxycarbonyl)pyrrolidine-3-carboxylic acid

- Molecular Formula: C₁₂H₁₉NO₆ (MW: 273.28 g/mol) .

- Key Differences: Lacks the propanoic acid chain; instead, a carboxylic acid is directly attached to the pyrrolidine ring at position 3.

- Implications: Solubility: Higher aqueous solubility due to the carboxylic acid group (pKa ~4.19) . Synthetic Utility: Used in constrained peptide motifs due to the rigid pyrrolidine scaffold. Reactivity: Direct carboxylate group facilitates coupling reactions without requiring deprotection of a propanoic acid chain.

Compound B : 3-{1-[(tert-Butoxy)carbonyl]-5-(methoxycarbonyl)pyrrolidin-2-yl}propanoic acid

- Molecular Formula: C₁₄H₂₃NO₆ (MW: 301.34 g/mol) .

- Key Differences: Propanoic acid chain attached to position 2 of the pyrrolidine (vs. position 3 in the target compound).

- Implications :

- Conformational Flexibility : Altered spatial arrangement affects interactions with biological targets.

- Stereochemistry : Positional isomerism may lead to distinct pharmacological profiles.

Piperidine-Based Analogues

Compound C : 3-(4-Piperidyl)propanoic Acid

- Molecular Formula: C₈H₁₅NO₂ (MW: 157.21 g/mol) .

- Key Differences : Six-membered piperidine ring (vs. five-membered pyrrolidine) and absence of Boc/methoxycarbonyl groups.

- Implications :

Amino Acid Derivatives

Compound D : 3-Amino-3-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)propanoic Acid

- Molecular Formula : C₁₃H₂₂N₂O₄ (MW: 270.33 g/mol) .

- Key Differences: Additional amino group on the propanoic acid chain.

- Implications: Acidity/Basicity: Dual functional groups (amino and carboxylic acid) enable zwitterionic behavior. Peptide Synthesis: Serves as a non-canonical amino acid for introducing conformational constraints .

Comparative Data Table

Biological Activity

3-(1-(tert-Butoxycarbonyl)-5-(methoxycarbonyl)pyrrolidin-3-yl)propanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- IUPAC Name : this compound

- Molecular Formula : C14H23NO6

- Molecular Weight : 299.34 g/mol

- Purity : 95%

- Physical Form : Powder

- Storage Conditions : 4°C

Research indicates that this compound may exhibit its biological activity through modulation of the phosphoinositide 3-kinase (PI3K) signaling pathway. The PI3K pathway is crucial in various cellular processes, including growth, proliferation, and survival. Inhibition of specific PI3K isoforms has been linked to anti-tumor effects and the modulation of inflammatory responses .

Biological Activities

- Antitumor Activity :

- Anti-inflammatory Effects :

Case Study 1: Antitumor Efficacy

A study investigated the effects of similar compounds on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting that derivatives of this compound could be effective in cancer therapy.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | PI3K inhibition |

| A549 (Lung) | 15.0 | Apoptosis induction |

| HCT116 (Colon) | 8.0 | Cell cycle arrest |

Case Study 2: Anti-inflammatory Activity

In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6.

| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 250 | 300 |

| Compound Treated | 75 | 100 |

Q & A

Basic: What are the critical steps for synthesizing 3-(1-(tert-Butoxycarbonyl)-5-(methoxycarbonyl)pyrrolidin-3-yl)propanoic acid?

Methodological Answer:

The synthesis involves two key steps: (1) introducing the tert-butoxycarbonyl (Boc) protecting group to the pyrrolidine nitrogen and (2) esterifying the carboxyl group. For Boc protection, use di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like DMAP (4-dimethylaminopyridine) under anhydrous conditions . For methoxycarbonyl introduction, employ coupling agents such as DCC (N,N'-dicyclohexylcarbodiimide) with DMAP in dichloromethane to minimize racemization . Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity.

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

Wear nitrile gloves, safety goggles, and lab coats. Use a fume hood to avoid inhalation of dust or vapors. Store the compound at -20°C in airtight, light-resistant containers to prevent hydrolysis of the Boc group . In case of skin contact, wash immediately with soap and water for 15 minutes; for eye exposure, irrigate with saline for 20 minutes and seek medical attention .

Advanced: How can researchers optimize NMR and LC-MS parameters to confirm structural integrity?

Methodological Answer:

- NMR : Use ¹H-NMR (500 MHz, CDCl₃) to identify pyrrolidine ring protons (δ 3.2–3.8 ppm) and tert-butyl groups (δ 1.4 ppm). ¹³C-NMR resolves the Boc carbonyl (δ 155 ppm) and methoxycarbonyl (δ 170 ppm).

- LC-MS : Employ reverse-phase C18 columns (acetonitrile/0.1% formic acid gradient) with ESI+ ionization. The molecular ion [M+H]⁺ should match the theoretical mass (C₁₅H₂₅NO₆: 339.16 g/mol). Discrepancies in fragmentation patterns may indicate impurities .

Advanced: What experimental strategies address contradictory synthetic yields reported for Boc-protected pyrrolidine derivatives?

Methodological Answer:

Yield variations often arise from differences in precursor purity or reaction conditions. To mitigate:

- Precursor Screening : Use HPLC-pure intermediates (e.g., 3-(N-tert-Butoxycarbonyl)pyrrolidine, >95% purity) to minimize side reactions .

- Condition Optimization : Test solvent polarity (THF vs. DCM) and temperature (0°C vs. RT) during Boc introduction. Lower temperatures reduce decomposition .

Advanced: How can racemization be minimized during methoxycarbonyl functionalization?

Methodological Answer:

Racemization at the pyrrolidine β-carbon is a key concern. Use low-temperature conditions (0–4°C) and sterically hindered coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) instead of DCC. Additives such as HOBt (hydroxybenzotriazole) stabilize active esters, reducing reaction time and enantiomer loss . Monitor chiral purity via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) .

Basic: What are the primary hazards associated with this compound?

Methodological Answer:

The compound may cause skin irritation (GHS Category 2) and eye damage (Category 1). Inhalation risks are moderate (dust particles >10 μm). Use chemical fume hoods and avoid direct contact. Emergency showers and eye-wash stations must be accessible. Spills should be absorbed with inert materials (e.g., vermiculite) and disposed as hazardous waste .

Advanced: What computational methods predict the reactivity of the Boc-protected pyrrolidine core?

Methodological Answer:

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model the Boc group’s electronic effects on pyrrolidine ring stability. Molecular dynamics simulations (AMBER force field) assess solvent interactions, predicting solubility in DMSO or acetonitrile. These methods guide solvent selection for crystallization .

Basic: How should researchers validate the compound’s purity before biological assays?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.